molecular formula C21H19ClN4O2S B2485054 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 852145-34-7

1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2485054
CAS No.: 852145-34-7
M. Wt: 426.92
InChI Key: ITCNYKNQDJUFSB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-28-11-10-26-20(17-12-23-18-5-3-2-4-16(17)18)24-25-21(26)29-13-19(27)14-6-8-15(22)9-7-14/h2-9,12,23H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCNYKNQDJUFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18ClN5OS\text{C}_{19}\text{H}_{18}\text{ClN}_5\text{OS}

where:

  • C = Carbon
  • H = Hydrogen
  • Cl = Chlorine
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to the one in focus. Research indicates that the incorporation of indole and triazole moieties enhances cytotoxicity against various cancer cell lines.

Case Study:
A study evaluated the compound's efficacy against human colon cancer (HCT116) cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 4.36μM4.36\,\mu M, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundHCT1164.36
DoxorubicinHCT1165.00

Antimicrobial Activity

The compound has also been screened for its antimicrobial properties . Triazole derivatives are known for their antifungal and antibacterial activities. Preliminary findings indicate that this specific compound exhibits significant activity against various bacterial strains.

Research Findings:
In vitro assays revealed that the compound demonstrated bactericidal effects comparable to standard antibiotics like streptomycin. It was particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5μg/mL0.5\,\mu g/mL to 2μg/mL2\,\mu g/mL depending on the strain tested .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli2.0

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationship (SAR) studies:

  • Inhibition of Enzymatic Pathways : The triazole ring may inhibit fungal cytochrome P450 enzymes, disrupting sterol biosynthesis.
  • Induction of Apoptosis : The indole moiety is known to activate apoptotic pathways in cancer cells.
  • Interference with DNA Synthesis : The compound may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.

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